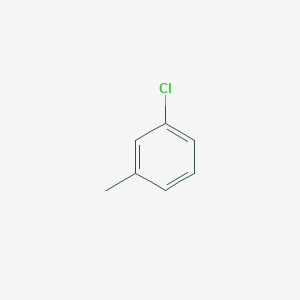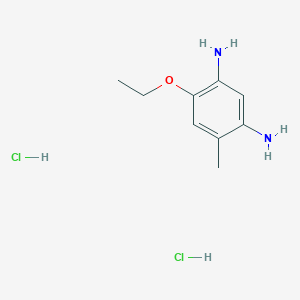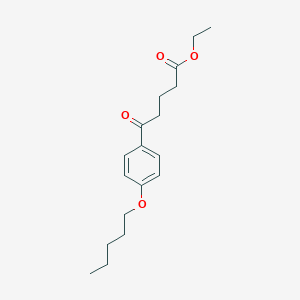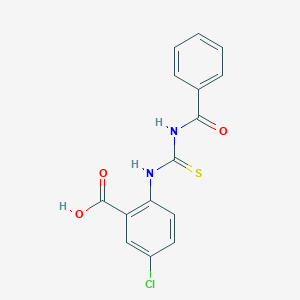
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid, also known as BCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTA is a member of the thioamide family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Scientific Research Applications
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its potential antiviral properties. It has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns that can result in the inhibition of cancer cell growth and the induction of apoptosis.
This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. By inhibiting NF-κB activation, this compound can reduce inflammation and potentially prevent the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This process can play a role in the prevention of cancer and other diseases.
This compound has also been shown to affect the metabolism of certain drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This inhibition can lead to increased blood levels of certain drugs, potentially increasing their efficacy or toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe candidate for further research.
However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in a consistent and effective manner. Additionally, this compound has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Future Directions
There are several potential future directions for research on 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Researchers are exploring ways to improve the solubility and stability of this compound, as well as ways to target it specifically to cancer cells.
Another potential future direction is in the study of this compound's effects on the immune system. Recent research has suggested that this compound may have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis.
Overall, this compound is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid involves the reaction of 2-aminobenzoic acid with benzoyl isothiocyanate and 5-chloro-2-nitrobenzoic acid in the presence of a base catalyst. The resulting product is then reduced with sodium dithionite to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound with minimal impurities.
properties
CAS RN |
131357-72-7 |
|---|---|
Molecular Formula |
C15H11ClN2O3S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-(benzoylcarbamothioylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-6-7-12(11(8-10)14(20)21)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22) |
InChI Key |
WEKOGYDQDWZCAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




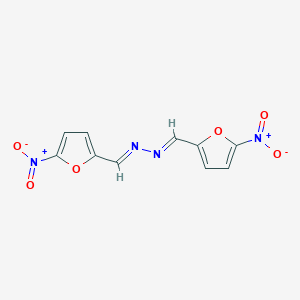

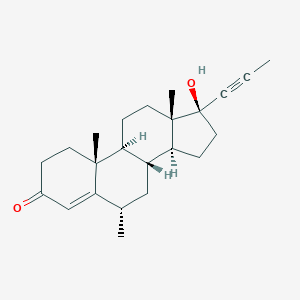
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

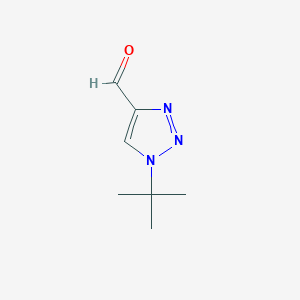
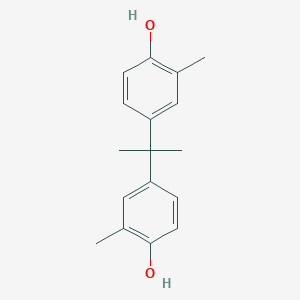
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
